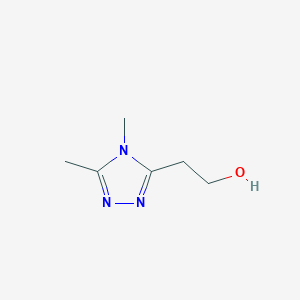
1,2,3-Thiadiazol-4-ylmethanesulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Thiadiazol-4-ylmethanesulfonylchloride is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of the sulfonyl chloride group makes this compound particularly reactive and useful in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Thiadiazol-4-ylmethanesulfonylchloride can be synthesized through several methods. One common approach involves the reaction of thiadiazole derivatives with chlorosulfonic acid. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Thiadiazol-4-ylmethanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonothioates are formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Scientific Research Applications
1,2,3-Thiadiazol-4-ylmethanesulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3-thiadiazol-4-ylmethanesulfonylchloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce the thiadiazole moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds also contain a thiadiazole ring but differ in the position of the nitrogen atoms.
1,2,4-Thiadiazole Derivatives: Similar to 1,2,3-thiadiazole but with a different arrangement of nitrogen and sulfur atoms.
1,3,5-Thiadiazole Derivatives: Another isomeric form with distinct properties.
Uniqueness
1,2,3-Thiadiazol-4-ylmethanesulfonylchloride is unique due to its specific arrangement of nitrogen and sulfur atoms in the thiadiazole ring, combined with the reactive sulfonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C3H3ClN2O2S2 |
|---|---|
Molecular Weight |
198.7 g/mol |
IUPAC Name |
thiadiazol-4-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C3H3ClN2O2S2/c4-10(7,8)2-3-1-9-6-5-3/h1H,2H2 |
InChI Key |
SSNSYBBARLNNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


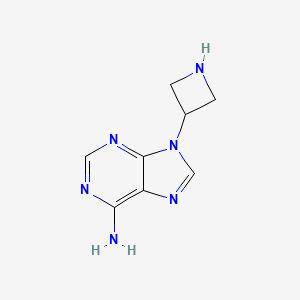
![2-[(Cyclopropylmethyl)amino]-6-fluorobenzonitrile](/img/structure/B13251313.png)
![(5-{[(3-Methylbutyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13251318.png)
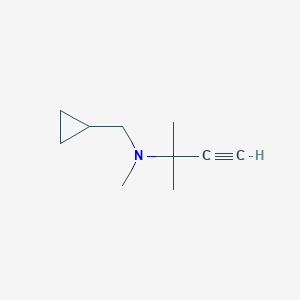
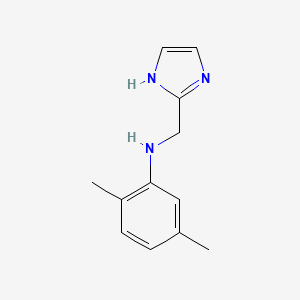
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13251325.png)

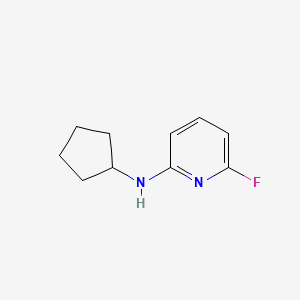

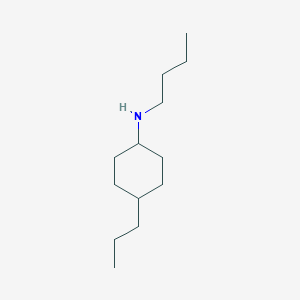

![Ethyl[2-(piperidin-2-yl)propyl]amine](/img/structure/B13251363.png)

